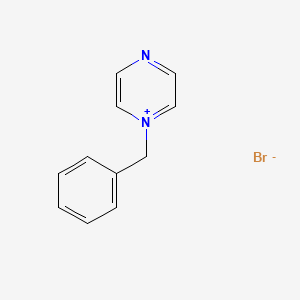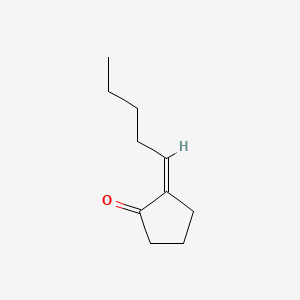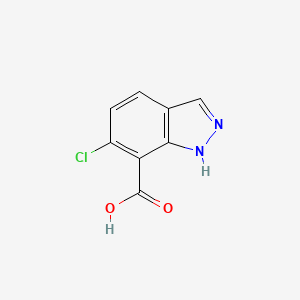
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Übersicht
Beschreibung
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is characterized by a cyclohexene ring substituted with two methyl groups and a carboxylic acid group. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of 2-methyl-1,3-pentadiene with acrolein, followed by oxidation to form the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound’s cyclohexene ring can participate in hydrophobic interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
1,3-Dimethylcyclohexene: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclohexene ring with both methyl and carboxylic acid substituents, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETMKSQFLULCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502120 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-87-7 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)
![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)


![Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3048312.png)
![tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3048313.png)
![2-Azaspiro[3.4]octan-6-ol hydrochloride](/img/structure/B3048315.png)

![tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3048317.png)


